GSK199
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Protein arginine deiminase 4 (PAD4) mediates the transformation of protein arginine into citrulline. Citrullination of proteins has normal roles in gene regulation and pathological roles in immunological and inflammatory diseases. GSK199 is a reversible inhibitor of PAD4 (IC50 = 200 nM) that binds to the low-calcium form of the enzyme and is selective for PAD4 over PAD1-3.2It is less potent than the related PAD4 inhibitor GSK484, which demonstrates an IC50 value of 50 nM. This compound can inhibit the citrullination of PAD4 target proteins and diminish the formation of neutrophil extracellular traps in mouse neutrophils.
This compound is a selective PAD4 inhibitor with half-maximum inhibitory concentration (IC50) values, in the absence of calcium, of 200 nM.
科学的研究の応用
PAD4阻害
GSK199は、経口投与可能な可逆的で選択的なPAD4阻害剤です {svg_1}. PAD4またはペプチジルアルギニンデミナーゼ4は、関節リウマチなどの様々な生理学的および病理学的プロセスに関与するシトルリン化プロセスにおいて重要な役割を果たす酵素です {svg_2}.
関節リウマチ研究
This compoundは関節リウマチの研究に使用できます {svg_3}. 関節リウマチは、関節だけでなく、体の他の部位にも影響を与える可能性のある慢性炎症性疾患です。 場合によっては、皮膚、目、肺、心臓、血管などの様々な身体のシステムに損傷を与える可能性があります {svg_4}.
シトルリン化の阻害
This compoundは、別の化合物であるAFM-30aと組み合わせて、シトルリン化プロセスを阻害できます {svg_5}. シトルリン化とは、タンパク質中のアミノ酸アルギニンをアミノ酸シトルリンに変換するプロセスであり、抗CCP陽性関節リウマチにおける自己寛容の破綻に関与しています {svg_6}.
非細胞毒性効果
BB-Cl-amidineなどの他の阻害剤とは異なり、this compoundとAFM-30aは細胞毒性効果はありません {svg_7}. これは、これらの化合物はオフターゲット効果が少なく、治療の可能性が高いことを示唆しています {svg_8}.
併用療法
This compoundは、AFM-30aと組み合わせて、PBMCに関連するPAD活性を阻害するために使用できます {svg_9}. PBMCまたは末梢血単核球は、免疫システムの重要な構成要素であり、体からの異物の反応に重要な役割を果たします {svg_10}.
バイオアナリティカルアプリケーション
This compoundは、液体クロマトグラフィータンデム質量分析(LC-MS / MS)アッセイなどのバイオアナリティカルアプリケーションで使用できます {svg_11}. これらのアッセイは、生物学的サンプル中の薬物とその代謝物の定量測定に使用されます {svg_12}.
作用機序
Target of Action
GSK199, also known as ®-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride, is a selective inhibitor of Peptidyl Arginine Deiminase 4 (PAD4) . PAD4 is an enzyme that catalyzes the conversion of arginine residues to citrulline in the presence of calcium ions . This enzyme has been strongly implicated in the pathogenesis of autoimmune, cardiovascular, and oncological diseases .
Mode of Action
This compound interacts with PAD4 by binding to the low-calcium form of the enzyme . This interaction induces a newly observed β-hairpin structure for these residues that allowed the hydrophobic residues Phe634 and Val643 to pack over the central part of the enzyme . This binding mechanism is unique and accounts for both its potency and selectivity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the citrullination process, catalyzed by PAD4 . Citrullination of arginine residues affects numerous physiological and pathological processes . In diseases like rheumatoid arthritis, autoantibodies against citrullinated joint proteins manifest years before symptoms, whereas antibodies against PAD4 occur during advanced disease . PAD4 is also linked to diseases characterized by aberrant levels of neutrophil extracellular traps (NETs) .
Result of Action
The administration of this compound leads to significant effects on diseases like arthritis, assessed both by global clinical disease activity and by histological analyses of synovial inflammation, pannus formation, and damage to cartilage and bone . It also inhibits total intracellular citrullination and citrullination of histone H3 in PBMCs .
Action Environment
Environmental factors such as stress, bacterial endotoxins, the fungal cell wall component zymosan, and protozoans can trigger PAD4 activation . In addition, proinflammatory cytokines (TNF-α), chemokines (IL-8), elevated intracellular Ca2+ level, and ROS like superoxide ion and H2O2 promote the expression of PAD4 . These factors could potentially influence the action, efficacy, and stability of this compound.
生化学分析
Biochemical Properties
GSK199 interacts with PAD4, a key enzyme involved in the citrullination of arginine residues . This interaction is competitive with calcium, and this compound preferentially binds to the calcium-free form of PAD4 . The binding of this compound to PAD4 induces a newly observed β-hairpin structure for these residues that allowed the hydrophobic residues Phe634 and Val643 to pack over the central part of the .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit the catalytic activity of PADs derived from live polymorphonuclear leukocytes (PMNs) or lysed peripheral blood mononuclear cells (PBMCs) and PMNs . In combination with another PAD inhibitor, AFM-30a, this compound can inhibit total intracellular citrullination and citrullination of histone H3 in PBMCs .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to PAD4, which leads to the inhibition of PAD4’s enzymatic activity . This inhibition disrupts the process of citrullination, a post-translational modification that converts arginine residues into citrulline . This mechanism of action has been confirmed through crystal structures of human PAD4 complexed with this compound .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied, particularly in relation to its stability and degradation
Metabolic Pathways
This compound is involved in the metabolic pathway of citrullination, catalyzed by PAD4
特性
IUPAC Name |
[(3R)-3-aminopiperidin-1-yl]-[2-(1-ethylpyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O2.ClH/c1-4-30-19(12-15-7-5-9-26-22(15)30)23-27-18-11-16(13-20(32-3)21(18)28(23)2)24(31)29-10-6-8-17(25)14-29;/h5,7,9,11-13,17H,4,6,8,10,14,25H2,1-3H3;1H/t17-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGMIOKDGHBYQE-UNTBIKODSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C1N=CC=C2)C3=NC4=C(N3C)C(=CC(=C4)C(=O)N5CCCC(C5)N)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC2=C1N=CC=C2)C3=NC4=C(N3C)C(=CC(=C4)C(=O)N5CCC[C@H](C5)N)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。